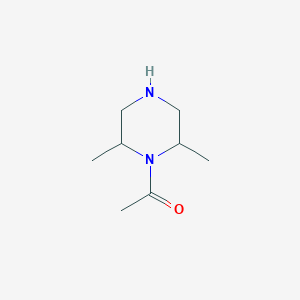
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one, also known as DMPE, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. DMPE is a piperazine derivative and is commonly used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one may exert its antitumor activity through the induction of apoptosis, a process of programmed cell death. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been found to exhibit antioxidant activity, making it a potential candidate for the development of antioxidant drugs. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one in lab experiments is its versatility. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one can be easily modified to yield a variety of derivatives, making it a useful building block in the synthesis of various compounds. Additionally, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one is relatively easy to synthesize, making it a cost-effective option for lab experiments.
One limitation of using 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one in lab experiments is its potential toxicity. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one may have limited solubility in certain solvents, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one. One potential direction is the development of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one derivatives with enhanced antitumor activity. Another potential direction is the development of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one derivatives with improved solubility and lower toxicity. Additionally, research could be conducted to further elucidate the mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one and its derivatives.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one can be achieved through various methods. One commonly used method involves the reaction of 2,6-dimethylpiperazine with ethyl chloroacetate, followed by hydrolysis to yield 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one. Another method involves the reaction of 2,6-dimethylpiperazine with ethyl bromoacetate, followed by reduction with sodium borohydride to yield 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one.
Applications De Recherche Scientifique
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been shown to have antimicrobial activity, making it a potential candidate for the development of antibiotics.
Propriétés
Numéro CAS |
181576-27-2 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6-4-9-5-7(2)10(6)8(3)11/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
GMIYNBYIVKBBTO-UHFFFAOYSA-N |
SMILES |
CC1CNCC(N1C(=O)C)C |
SMILES canonique |
CC1CNCC(N1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




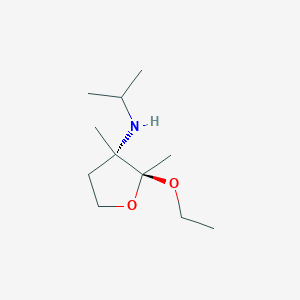
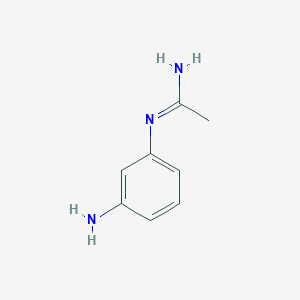
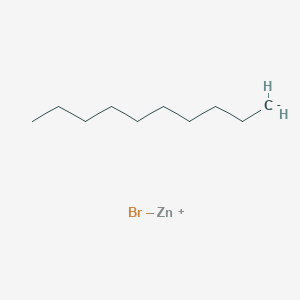
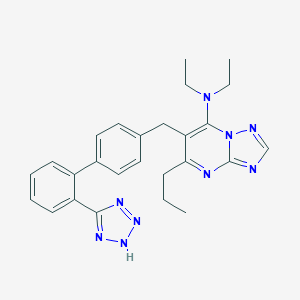
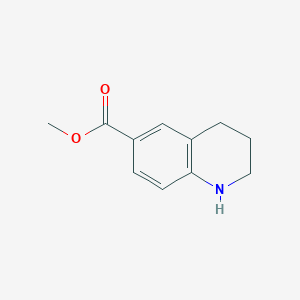

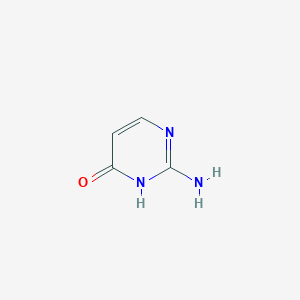


![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)
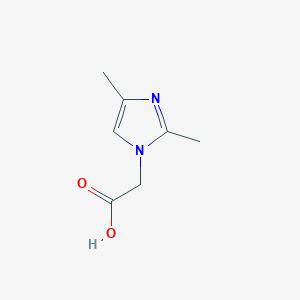
![methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B62656.png)
![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)